molecular formula C15H15ClFN3O3 B2638941 N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide CAS No. 1396674-37-5

N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide

Cat. No.: B2638941
CAS No.: 1396674-37-5
M. Wt: 339.75
InChI Key: DXAYHUATWWRYOY-UHFFFAOYSA-N
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Description

N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide is a high-purity chemical compound offered for research and development purposes. This ethanediamide (oxalamide) derivative features a 3-chloro-4-fluorophenyl group and a unique 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl moiety, a structure that suggests potential for diverse biochemical interactions. Compounds with similar pyrrolidine and halogenated phenyl substituents have been investigated as potent inhibitors of protein-protein interactions, such as the MDM2-p53 pathway, which is a significant target in oncology research . The specific stereochemistry of the hydroxy group may be critical for its binding affinity and mechanism of action. Researchers are exploring this class of molecules for use in hit-to-lead optimization campaigns and as chemical probes to study cellular pathways. This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFN3O3/c1-20-6-2-3-12(20)13(21)8-18-14(22)15(23)19-9-4-5-11(17)10(16)7-9/h2-7,13,21H,8H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAYHUATWWRYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of 3-chloro-4-fluoroaniline with ethyl chloroformate to form an intermediate carbamate.

    Pyrrole Introduction: The intermediate is then reacted with 1-methyl-1H-pyrrole-2-carboxaldehyde under basic conditions to introduce the pyrrole moiety.

    Hydroxyethylation: The final step involves the hydroxyethylation of the intermediate using ethylene oxide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, DMSO, and acetic acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It is used as a probe in biological studies to understand the interaction of small molecules with biological targets.

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Modulate Receptors: It can interact with cell surface receptors, modulating their signaling pathways and affecting cellular responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Potential Applications Reference
N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide ~393.8 (estimated) 3-Cl-4-F-phenyl, hydroxy-pyrrole-ethyl Medicinal chemistry, agrochemicals N/A
3-Chloro-N-phenyl-phthalimide 257.67 3-Cl-phenyl, phthalimide Polymer synthesis
N-[4-(Trifluoromethyl)phenyl]ethanediamide () 465.5 CF3-phenyl, piperidine-indole Bioactive intermediates
N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram, ) 296.75 3-Cl-phenyl, cyclopropane-furan Agrochemicals

Research Findings and Hypotheses

  • Bioactivity Potential: The target compound’s dual amide groups and halogenated aryl moiety suggest suitability as a kinase inhibitor or protease ligand, akin to carboximidamide derivatives in .
  • Solubility vs. Lipophilicity : The hydroxy group may counterbalance the lipophilicity of the 3-chloro-4-fluorophenyl group, addressing a common limitation of halogenated agrochemicals (e.g., ) .
  • Synthetic Challenges : The pyrrole-hydroxyethyl chain could introduce steric challenges during synthesis, necessitating optimized coupling strategies similar to those in .

Biological Activity

N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide is a complex organic compound with significant biological activity. Its unique structure, characterized by the presence of a chloro-fluorophenyl group and a pyrrole moiety, suggests potential pharmacological applications. This compound is of interest in medicinal chemistry due to its diverse chemical properties and possible therapeutic effects.

  • Molecular Formula : C19H20ClFN3O2
  • Molecular Weight : 373.83 g/mol
  • Structure : The compound features an ethanediamide backbone linked to a hydroxy group and a pyrrole derivative, which may enhance its biological activity.

Biological Activity

The biological activity of this compound is primarily attributed to its structural components. The pyrrole moiety is known for its pharmacological significance, often exhibiting anti-inflammatory, analgesic, and anticancer properties.

Research indicates that compounds containing pyrrole derivatives can interact with various biological targets, including receptors and enzymes involved in signaling pathways. The specific halogen substitutions (chlorine and fluorine) may enhance the compound's binding affinity and selectivity towards these targets, potentially leading to improved therapeutic efficacy.

Case Studies

  • Anticancer Activity : A study demonstrated that similar compounds with pyrrole structures exhibited significant cytotoxic effects on cancer cell lines, suggesting that this compound may also have anticancer properties.
  • Anti-inflammatory Effects : Another research highlighted the anti-inflammatory potential of related compounds, indicating that this compound could modulate inflammatory pathways effectively.

Interaction Studies

Interaction studies involving this compound are crucial for understanding its mechanism of action. These studies typically assess:

  • Binding Affinity : Evaluating how well the compound binds to specific receptors.
  • Cellular Uptake : Understanding how effectively the compound enters cells.

Such studies provide insights into how modifications in structure may affect biological outcomes, guiding further development efforts.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

Compound NameStructure FeaturesUnique Aspects
N'-(3-bromo-4-fluorophenyl)-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]ethanediamideSimilar pyrrole structure with bromine substitutionPotentially different reactivity due to bromine
N'-(3-chlorophenyl)-N-[2-hydroxyethyl]ethanediamideLacks fluorine; simpler structureReduced complexity may affect biological activity
N'-(4-fluorophenyl)-N-[2-hydroxyindol]-ethanediamideIndole directly linked without additional substitutionsOffers insights into structure-function relationships

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including amide coupling and functional group protection/deprotection. Key steps include:

  • Amide Formation : Reacting 3-chloro-4-fluoroaniline with activated ethanedioic acid derivatives under anhydrous conditions (e.g., dichloromethane, triethylamine) to form the chloro-fluorophenyl amide moiety .
  • Hydroxyethyl-Pyrrole Integration : Introducing the 2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl group via nucleophilic substitution or reductive amination, requiring inert atmospheres (N₂/Ar) and temperature control (0–25°C) to prevent side reactions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (toluene or ethanol) to achieve ≥95% purity .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the chloro-fluorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and pyrrole moiety (δ 6.1–6.4 ppm). The hydroxyethyl group appears as a multiplet at δ 3.5–4.0 ppm .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 421.12 for C₁₉H₁₈ClFN₂O₃) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) and detects impurities .

Q. What structural features contribute to its potential bioactivity?

  • Methodological Answer :

  • Chloro-Fluorophenyl Group : Enhances lipophilicity and π-π stacking with enzyme active sites (e.g., kinase ATP-binding pockets) .
  • Hydroxyethyl-Pyrrole Moiety : The pyrrole ring’s electron-rich system may facilitate hydrogen bonding, while the hydroxyl group enables solubility modulation .
  • Comparative Analysis : Analogues lacking the pyrrole (e.g., hydroxyethyl-only derivatives) show reduced potency in kinase inhibition assays, highlighting its role in target engagement .

Advanced Research Questions

Q. How can contradictory bioassay results (e.g., varying IC₅₀ values) be systematically resolved?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under controlled conditions (pH 7.4, 37°C, 1% DMSO) to minimize solvent effects .
  • Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence polarization) with cellular assays (e.g., viability in HeLa cells) to distinguish direct target effects from off-target toxicity .
  • Metabolite Screening : Use LC-MS to identify metabolic byproducts (e.g., hydroxylated derivatives) that may interfere with activity .

Q. What computational strategies support structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., EGFR), identifying key residues (e.g., Lys721, Thr766) for hydrogen bonding with the amide backbone .
  • QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like LogP, polar surface area, and electrostatic potential to predict bioactivity across analogues .
  • Molecular Dynamics : Simulate ligand-protein stability (e.g., 100 ns trajectories) to assess binding mode consistency .

Q. How can in vitro-in vivo efficacy discrepancies be addressed?

  • Methodological Answer :

  • ADME Profiling : Measure plasma stability (e.g., 90% remaining after 2 hours in rat plasma) and hepatocyte clearance (e.g., Clint = 15 mL/min/kg) to identify metabolic liabilities .
  • Pharmacokinetic Modeling : Use PBPK models to correlate in vitro IC₅₀ with achievable plasma concentrations in rodent models .
  • Prodrug Design : Modify the hydroxyl group (e.g., ester prodrugs) to enhance oral bioavailability .

Q. What mechanistic insights explain its enzyme inhibition selectivity?

  • Methodological Answer :

  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive) against target enzymes like PI3Kγ .
  • Mutagenesis : Engineer kinase mutants (e.g., T766A) to test hydrogen bond dependency .
  • Thermal Shift Assays : Monitor ∆Tₘ (melting temperature shift) to quantify target engagement strength .

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